molecular formula C13H14N4O4 B11484356 N-[(Hydrazinecarbonyl)methyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide

N-[(Hydrazinecarbonyl)methyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide

Cat. No.: B11484356
M. Wt: 290.27 g/mol
InChI Key: OHCNNQOQGZNHOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Hydrazinecarbonyl)methyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a hydrazinecarbonyl group, a methoxyphenyl group, and an oxazole ring, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Hydrazinecarbonyl)methyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide typically involves multiple steps, starting with the preparation of the oxazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions. The hydrazinecarbonyl group is then introduced via a hydrazine derivative, followed by the addition of the methoxyphenyl group through a substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(Hydrazinecarbonyl)methyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The methoxyphenyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazole derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-[(Hydrazinecarbonyl)methyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which N-[(Hydrazinecarbonyl)methyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact mechanism would depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(Hydrazinecarbonyl)methyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide include:

  • N-[(Hydrazinecarbonyl)methyl]benzamide
  • N-[(Hydrazinecarbonyl)methyl]pyridine-3-carboxamide

Uniqueness

What sets this compound apart is its unique combination of functional groups and the presence of the oxazole ring. This structure imparts specific chemical properties and reactivity that may not be present in similar compounds, making it valuable for certain applications in research and industry.

Properties

Molecular Formula

C13H14N4O4

Molecular Weight

290.27 g/mol

IUPAC Name

N-(2-hydrazinyl-2-oxoethyl)-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C13H14N4O4/c1-20-9-4-2-8(3-5-9)10-6-11(21-17-10)13(19)15-7-12(18)16-14/h2-6H,7,14H2,1H3,(H,15,19)(H,16,18)

InChI Key

OHCNNQOQGZNHOM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)C(=O)NCC(=O)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.